molecular formula C10H16O B2948640 Dispiro[3.1.36.14]decan-8-ol CAS No. 2385275-44-3

Dispiro[3.1.36.14]decan-8-ol

Cat. No.: B2948640
CAS No.: 2385275-44-3
M. Wt: 152.237
InChI Key: PLWCJBDHELIQEA-UHFFFAOYSA-N
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Description

Dispiro[3.1.36.14]decan-8-ol is a unique organic compound characterized by its complex spirocyclic structure. This compound features two spiro-connected cyclohexane rings and a cyclopropane ring, with a hydroxyl group attached to the eighth carbon atom. The intricate structure of this compound makes it an interesting subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.1.36.14]decan-8-ol typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic framework through a series of cyclization reactions. The hydroxyl group is introduced via selective oxidation or hydrolysis reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Dispiro[3.1.36.14]decan-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decan-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The spirocyclic framework provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

    Dispiro[3.1.36.14]decan-2-ol: Similar structure but with the hydroxyl group at the second carbon atom.

    Dispiro[3.1.36.14]decan-4-ol: Hydroxyl group at the fourth carbon atom.

    Dispiro[3.1.36.14]decan-6-ol: Hydroxyl group at the sixth carbon atom.

Uniqueness: Dispiro[3.1.36.14]decan-8-ol is unique due to the position of the hydroxyl group at the eighth carbon atom, which can influence its chemical reactivity and biological activity. The specific placement of the hydroxyl group can affect the compound’s ability to form hydrogen bonds and interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCJBDHELIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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